Potent AR Binding Affinity and Antagonism Comparable to Enzalutamide, Superior to Bicalutamide
TAS3681 demonstrates potent AR binding and antagonism. Its binding affinity (Ki) for wild-type AR is 7.39 nM, which is comparable to enzalutamide (7.11 nM) and apalutamide (6.01 nM) [1]. In functional assays, TAS3681 shows potent antagonist activity against wild-type AR with an IC50 of 52.7 nM in COS-7 cells and 60.9 nM in VCaP cells, similar to enzalutamide (IC50 12.5 nM) and significantly more potent than the first-generation antagonist bicalutamide (IC50 429 nM) [1]. Furthermore, TAS3681 inhibits the proliferation of LNCaP cells with an IC50 of 18 nM, which is more potent than both enzalutamide (IC50 55 nM) and bicalutamide (IC50 340 nM) in the same assay [1].
| Evidence Dimension | AR binding affinity (Ki) and antagonism (IC50) |
|---|---|
| Target Compound Data | Ki = 7.39 nM (WT AR); IC50 = 52.7/60.9 nM (WT AR in COS-7/VCaP cells); IC50 = 18 nM (LNCaP cell proliferation) |
| Comparator Or Baseline | Enzalutamide: Ki = 7.11 nM (WT AR), IC50 = 12.5 nM (WT AR), IC50 = 55 nM (LNCaP); Apalutamide: Ki = 6.01 nM (WT AR); Bicalutamide: IC50 = 429 nM (WT AR), IC50 = 340 nM (LNCaP) |
| Quantified Difference | TAS3681 shows comparable affinity and functional antagonism to enzalutamide/apalutamide but is >8-fold more potent than bicalutamide in transcriptional assays and 3-fold/19-fold more potent than enzalutamide/bicalutamide in LNCaP proliferation assays. |
| Conditions | Competitive radioligand binding assay (Ki); Cell-based AR transactivation reporter assay in COS-7 and VCaP cells (IC50); Cell proliferation assay in LNCaP cells. |
Why This Matters
This data confirms TAS3681 is a highly potent antagonist, suitable for applications where strong AR pathway inhibition is required, and outperforms the first-generation control compound bicalutamide.
- [1] Yoshida S, Kajiwara D, Seki M, Tayama M, Tanaka Y, Mizutani H, et al. TAS3681, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer. Mol Oncol. 2024 Apr 10;18(8):1980-2000. (Main text and Tables S2, S4) View Source
